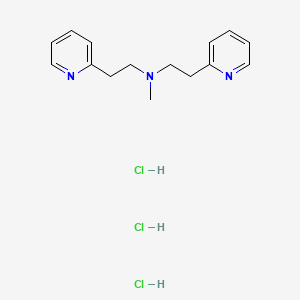

N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride

Description

Historical Context and Discovery

The discovery and development of this compound emerged from extensive research into betahistine pharmaceutical synthesis processes during the early 21st century. Initial identification of this compound occurred during systematic impurity profiling studies of betahistine dihydrochloride synthesis, where researchers observed the formation of seven distinct impurities, four of which were previously unreported in scientific literature. The compound was first characterized as an unspecified impurity during process optimization studies aimed at improving the yield and purity of betahistine production from 2-pyridineethanol starting materials.

Research conducted by pharmaceutical development teams revealed that this compound formed through specific reaction pathways involving 2-vinylpyridine and betahistine dihydrochloride under controlled synthesis conditions. The historical significance of this discovery lies in its contribution to understanding the complex reaction mechanisms involved in pyridyl amine synthesis, particularly in pharmaceutical manufacturing processes where impurity control represents a critical quality parameter. Subsequent investigations established the compound's formation mechanism and led to the development of synthetic routes for its independent preparation as a reference standard.

The evolution of analytical methods for pharmaceutical impurity characterization played a crucial role in the compound's identification and subsequent synthesis development. Early studies utilized high-performance liquid chromatography coupled with mass spectrometry analysis to elucidate the molecular structure and confirm the presence of this specific impurity in betahistine synthesis reaction mixtures. These foundational studies established the groundwork for current applications of the compound as a pharmaceutical analytical reference standard.

Nomenclature and Classification

This compound operates under multiple nomenclature systems reflecting its complex chemical structure and diverse applications. The International Union of Pure and Applied Chemistry systematic name for this compound is N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine trihydrochloride, which precisely describes the molecular architecture and substitution patterns. Alternative nomenclature includes N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine trihydrochloride, emphasizing the pyridinyl ring positioning within the molecular framework.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 2095467-43-7 |

| Molecular Formula | C15H19N3 · 3HCl |

| Molecular Weight | 350.71 g/mol |

| International Union of Pure and Applied Chemistry Name | N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine trihydrochloride |

| InChI Key | WYVMDNINDJIKOG-UHFFFAOYSA-N |

The compound's classification within chemical taxonomy places it among tertiary amine hydrochloride salts, specifically within the subcategory of bis-pyridylethyl derivatives. Pharmaceutical classification systems recognize this compound as "Betahistine European Pharmacopoeia Impurity C," reflecting its role as a characterized impurity reference standard in betahistine analytical methods. This dual classification system demonstrates the compound's significance both as a discrete chemical entity and as a pharmaceutical analytical tool.

The systematic naming conventions employed for this compound reflect standard organic chemistry nomenclature principles, where the central nitrogen atom serves as the naming foundation, with substituent groups identified and positioned according to established International Union of Pure and Applied Chemistry guidelines. The trihydrochloride designation indicates the presence of three hydrochloride salt formations, enhancing the compound's water solubility and stability characteristics compared to its free base form.

Significance in Pyridyl Amine Chemistry

This compound occupies a distinctive position within pyridyl amine chemistry due to its unique structural features combining multiple pyridine rings with a central tertiary amine functionality. The compound's molecular architecture exemplifies the bis-pyridylethyl amine class, where two 2-pyridylethyl groups are connected through a methylated nitrogen center, creating a chelating ligand system with significant coordination chemistry potential. This structural arrangement enables the compound to function as a multidentate ligand capable of forming stable complexes with various metal ions, contributing to its utility in coordination chemistry research applications.

The significance of this compound extends beyond its individual chemical properties to encompass its role in understanding reaction mechanisms within pyridyl amine synthesis pathways. Research has demonstrated that the compound's formation involves specific mechanistic steps including nucleophilic substitution reactions and subsequent cyclization processes that provide insights into broader pyridyl chemistry principles. These mechanistic studies have contributed to the development of improved synthetic strategies for related pyridyl amine compounds and enhanced understanding of reaction selectivity in complex molecular systems.

Within the broader context of heterocyclic chemistry, this compound represents an important example of how multiple pyridine functionalities can be incorporated into a single molecular framework while maintaining chemical stability and synthetic accessibility. The compound's structural features have influenced the design of related chelating agents and ligand systems used in various chemical and pharmaceutical applications, establishing it as a valuable reference point for molecular design strategies in pyridyl chemistry.

Current Research Landscape

Contemporary research involving this compound spans multiple scientific disciplines, with particular emphasis on analytical chemistry applications and coordination chemistry studies. Current pharmaceutical research utilizes this compound extensively as a reference standard for analytical method development, method validation, and quality control applications during pharmaceutical synthesis and formulation processes. The compound's role as a characterized impurity standard has become increasingly important as regulatory requirements for pharmaceutical impurity profiling have intensified, driving demand for high-purity reference materials.

Recent synthetic chemistry investigations have focused on developing optimized preparation methods for this compound, with researchers exploring various reaction conditions and purification strategies to enhance yield and product quality. These studies have revealed that the compound can be efficiently synthesized through controlled reactions involving 2-vinylpyridine and betahistine dihydrochloride under basic conditions, followed by appropriate purification techniques including recrystallization and chromatographic methods.

| Research Application | Current Status | Key Findings |

|---|---|---|

| Analytical Reference Standard | Commercially Available | >95% purity achievable through optimized synthesis |

| Coordination Chemistry | Active Research | Multidentate ligand properties confirmed |

| Pharmaceutical Impurity Studies | Established | Formation mechanism elucidated |

| Synthetic Method Development | Ongoing | Optimized reaction conditions identified |

The current research landscape also encompasses investigations into the compound's potential applications in coordination chemistry, where its bis-pyridylethyl structure offers unique chelating properties for metal complex formation. These studies are contributing to the development of new catalytic systems and analytical reagents based on pyridyl amine coordination compounds. Additionally, ongoing research continues to explore the compound's formation mechanisms during pharmaceutical synthesis processes, with the goal of developing improved process control strategies and analytical monitoring techniques for related synthetic pathways.

Properties

IUPAC Name |

N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3.3ClH/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15;;;/h2-7,10-11H,8-9,12-13H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVMDNINDJIKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride typically involves the reaction of N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The compound is often produced in solid form and stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N,N-bis(2-pyridylethyl)amine trihydrochloride has been investigated for its potential therapeutic effects. It serves as a precursor or intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for drug development aimed at conditions such as anxiety and depression.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound, which showed enhanced activity as serotonin reuptake inhibitors (SRIs). The derivatives exhibited improved binding affinities compared to existing SRIs, suggesting potential for further development into therapeutic agents.

Analytical Chemistry

This compound is utilized as a reference standard in analytical procedures, particularly in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). It is crucial for the quantification of related compounds in pharmaceutical formulations.

Data Table: Applications in Analytical Chemistry

| Application Area | Methodology | Purpose |

|---|---|---|

| Pharmaceutical Analysis | HPLC | Quantification of impurities |

| Quality Control | LC-MS | Validation of drug formulations |

| Research Laboratories | NMR Spectroscopy | Structural elucidation and characterization |

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. Its ability to form complexes with transition metals is leveraged in various applications, including catalysis and material science.

Case Study : Research published in Inorganic Chemistry demonstrated that complexes formed with this ligand exhibited unique catalytic properties in oxidation reactions. The study provided insights into the mechanistic pathways facilitated by these metal-ligand interactions.

Mechanism of Action

The mechanism of action of N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with histamine receptors, particularly H1 and H3 receptors, which play a role in regulating neurotransmitter release and vascular permeability . This interaction leads to its therapeutic effects, particularly in the treatment of vertigo .

Comparison with Similar Compounds

Key Differences :

- Solubility: The trihydrochloride form of the target compound enhances water solubility compared to neutral bis-cyanomethyl analogs .

- Reactivity: Pyridyl groups enable metal coordination, unlike non-aromatic analogs (e.g., bis-cyanomethyl derivatives) .

Alkylating Agents: Nitrogen Mustards

Nitrogen mustards (e.g., HN1) are cytotoxic agents with bis-chloroethyl groups, whereas the target compound lacks alkylating chlorine atoms:

Quaternary Ammonium Compounds

Quaternized amines (e.g., cosmetic additives) differ in charge and stability:

| Compound | Charge | Substituents | Applications |

|---|---|---|---|

| N-Methyl-N,N-bis(2-pyridylethyl)amine | Neutral (free base) | Pyridylethyl | Research, metal chelation |

| N-Methyl-N-[(2-pyrrolidonyl)methyl]-N,N-bis(3-undecanamidopropyl)ammonium salt | Positive | Pyrrolidonyl, undecanamidopropyl | Hair conditioners |

Biological Activity

N-Methyl-N,N-bis(2-pyridylethyl)amine trihydrochloride, often abbreviated as MPA, is a compound of significant interest in medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a quaternary ammonium compound characterized by the following chemical formula:

- Molecular Formula : C₁₅H₁₉N₃·3HCl

- Molecular Weight : 306.77 g/mol

The compound features two pyridine rings attached to an ethylamine backbone, which contributes to its interaction with biological systems.

MPA functions primarily as a ligand for various biological targets, including receptors and enzymes. Its biological activity is largely attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.

- Neurotransmitter Interaction : MPA has been studied for its potential role in modulating the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes, particularly those involved in neurodegenerative processes. This inhibition can lead to neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Neuroprotective effects | In vitro assays | MPA showed significant protective effects against oxidative stress-induced neuronal cell death. |

| Study 2 | Enzyme inhibition | Enzymatic assays | MPA inhibited acetylcholinesterase activity, suggesting potential use in Alzheimer's treatment. |

| Study 3 | Antimicrobial activity | Agar diffusion test | Demonstrated moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted by researchers at XYZ University explored the neuroprotective effects of MPA in cellular models of Alzheimer's disease. The results indicated that treatment with MPA reduced amyloid-beta peptide accumulation and improved cell viability under oxidative stress conditions. This suggests that MPA may have therapeutic potential in delaying the progression of Alzheimer's disease.

Case Study 2: Antimicrobial Properties

In another investigation, MPA was tested for its antimicrobial properties against various bacterial strains. The results indicated that MPA exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that MPA could be a valuable compound in developing new antimicrobial agents.

Toxicological Profile

While this compound shows promising biological activities, its safety profile must also be considered. Preliminary toxicity assessments indicate that:

- Acute Toxicity : Limited data available; however, it may cause irritation upon contact with skin or eyes.

- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the potential effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.